molecular formula C8H6BrClN2O3 B1612609 N-(4-bromo-2-nitrophenyl)-2-chloroacetamide CAS No. 854583-85-0

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide

Cat. No.: B1612609
CAS No.: 854583-85-0
M. Wt: 293.5 g/mol
InChI Key: WRKSGYQIJTUHEG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide: is an organic compound characterized by the presence of a bromo group, a nitro group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide typically begins with 4-bromo-2-nitroaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromo group can be oxidized to a bromo oxide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Reagents like potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: Formation of substituted amides.

    Reduction: Formation of N-(4-bromo-2-aminophenyl)-2-chloroacetamide.

    Oxidation: Formation of bromo oxide derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine:

  • Potential use in the development of new drugs due to its structural features.
  • Investigated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of dyes and pigments.
  • Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-bromo-2-nitrophenyl)-acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    N-(4-chloro-2-nitrophenyl)-2-chloroacetamide: Contains a chloro group instead of a bromo group, which can affect its reactivity and biological activity.

    N-(4-bromo-2-aminophenyl)-2-chloroacetamide: The nitro group is reduced to an amine group, altering its chemical and biological properties.

Uniqueness: N-(4-bromo-2-nitrophenyl)-2-chloroacetamide is unique due to the presence of both a bromo and a nitro group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O3/c9-5-1-2-6(11-8(13)4-10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKSGYQIJTUHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586092
Record name N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854583-85-0
Record name N-(4-Bromo-2-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-nitroaniline (15.0 g, 69.1 mmol) was added drop wise 2-chloroacetyl chloride (9.4 g, 82.9 mmol) under nitrogen. After refluxing for 1.5 h, the reaction mixture was cooled to ambient temperature and the solvent was removed under reduced pressure. Crystallization from ethyl acetate/hexane afforded N-(4-bromo-2-nitrophenyl)-2-chloroacetamide (19.4 g, 66.1 mmol, 96%) as yellow needles.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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